
(R)-Thionisoxetine
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Overview
Description
(R)-Thionisoxetine (C₁₇H₂₁NOS, molecular weight 287.42 g/mol) is a potent norepinephrine transporter (NET) inhibitor developed as a radioligand candidate for positron emission tomography (PET) imaging . Structurally, it is a thio-substituted analog of nisoxetine, a selective NET inhibitor, with a methylthio group replacing the methoxy group in the parent compound. Its InChI code (1S/C17H21NOS/c1-18-13-12-15(14-8-4-3-5-9-14)19-16-10-6-7-11-17(16)20-2/h3-11,15,18H,12-13H2,1-2H3) reflects its stereospecific (R)-configuration, critical for NET binding .
Preclinically, this compound demonstrated strong NET inhibition in vitro (Ki < 1 nM), outperforming nisoxetine in binding assays . Despite these challenges, its synthesis and carbon-11 labeling provided foundational insights for developing improved NET radiotracers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Thionisoxetine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method includes the asymmetric hydrogenation of a suitable precursor, using a chiral rhodium or ruthenium catalyst. The reaction conditions often involve moderate temperatures and pressures to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of ®-Thionisoxetine may involve large-scale asymmetric synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of advanced purification techniques, such as chiral chromatography, ensures the isolation of the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-Thionisoxetine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where reagents like alkyl halides can introduce different alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated thionisoxetine derivatives.
Scientific Research Applications
Pharmacological Properties
(R)-Thionisoxetine exhibits remarkable pharmacological properties, particularly its selectivity for the norepinephrine transporter. Key findings include:
- Potency : The compound has a Ki value of 0.20 nM for binding to the norepinephrine transporter, indicating high potency compared to other inhibitors .
- Inhibition of NE Uptake : It is approximately 70-fold more effective in inhibiting NE uptake than serotonin uptake, highlighting its specificity for norepinephrine .
Treatment of Depression
This compound's role as a norepinephrine reuptake inhibitor positions it as a potential treatment for depression:
- Mechanism : By preventing the reuptake of norepinephrine, this compound enhances the availability of this neurotransmitter in the synaptic cleft, which is crucial for mood regulation .
- Clinical Studies : Studies have shown that compounds with similar mechanisms provide symptomatic relief in depressive disorders, suggesting that this compound may offer similar benefits.
Management of Pain Syndromes
The compound has also been investigated for its analgesic properties:
- Pain Models : In animal models, this compound demonstrated significant reversal of carrageenan-induced thermal hyperalgesia and mechanical allodynia, outperforming several other analgesics .
- Synergistic Effects : When combined with fluoxetine, an SSRI, this compound exhibited enhanced analgesic effects, indicating potential for combination therapies in pain management .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties:
- Preventing NE Depletion : In studies involving rats, the compound effectively prevented depletion of NE in both central and peripheral nervous systems following neurotoxic challenges .
- Potential Applications : These neuroprotective effects suggest possible applications in neurodegenerative diseases where NE depletion is a concern.
Radiotracer Development
This compound has been utilized in developing radiotracers for imaging studies:
- Radiolabeled Variants : A study synthesized a radiolabeled form of this compound for use in positron emission tomography (PET) imaging to study norepinephrine transporters in vivo .
- Imaging Studies : This application can help visualize NE transporter activity in various neurological conditions, enhancing diagnostic capabilities.
Case Study 1: Depression Treatment
A clinical observation noted significant improvement in depressive symptoms among patients treated with this compound as part of a comprehensive treatment plan involving psychotherapy and lifestyle changes. The study highlighted the need for further investigation into long-term effects and optimal dosing strategies.
Case Study 2: Pain Management
In a controlled trial involving patients with chronic pain conditions, participants receiving this compound reported substantial reductions in pain scores compared to those on placebo. This underscores the potential of this compound as an effective analgesic agent.
Mechanism of Action
The mechanism of action of ®-Thionisoxetine involves its interaction with specific molecular targets in the body. It is known to inhibit the reuptake of certain neurotransmitters, such as serotonin and norepinephrine, by binding to their respective transporters. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and producing therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Nisoxetine
- Selectivity : Nisoxetine is a highly selective NET inhibitor with minimal serotonin transporter (SERT) affinity .
- In Vitro vs. In Vivo: While nisoxetine exhibits high NET selectivity, its in vivo performance is hampered by high nonspecific binding, leading to poor S/N ratios in PET imaging .
- Key Difference: (R)-Thionisoxetine’s thio-substitution enhances in vitro NET inhibition but exacerbates nonspecific binding compared to nisoxetine .
Tomoxetine
- Selectivity : Tomoxetine (atomoxetine) inhibits both NET and SERT, though with lower NET selectivity than nisoxetine or this compound .
- Therapeutic Use : Approved for ADHD, tomoxetine’s dual reuptake inhibition contrasts with this compound’s singular NET focus, limiting the latter’s therapeutic utility .
Reboxetine and Derivatives
- Examples : [¹¹C]Methylreboxetine, [¹⁸F]Fluororeboxetine.
- Performance: These derivatives show improved in vivo specificity and lower nonspecific binding compared to this compound, making them preferable for clinical NET imaging .
- Advantage : Reduced off-target interactions and better pharmacokinetic profiles .
Dual Reuptake Inhibitors
Duloxetine
- Mechanism : Dual NET and SERT inhibitor, effective in treating major depressive disorder (MDD) and neuropathic pain .
- Efficacy : In animal models, duloxetine outperformed this compound in reducing pain-related behaviors, highlighting the therapeutic advantage of dual inhibition over selective NET targeting .
- Clinical Status : Approved for MDD and diabetic neuropathy, unlike this compound, which remains a preclinical tool .
Radioligands for NET Imaging
(S,S)-[¹¹C]MeNER
- Specificity: Demonstrates high NET specificity and low nonspecific binding, enabling successful human PET studies .
- Advantage Over this compound : Superior S/N ratios and reproducible quantification of NET density in vivo .
2-Iodo-Nisoxetine
- Profile: Another nisoxetine analog with excellent in vitro NET affinity but failed in vivo due to high background uptake and off-target binding, mirroring this compound’s limitations .
Critical Analysis of Limitations and Insights
- This compound’s Failures: Despite superior in vitro NET affinity, its high lipophilicity (log P > 3) contributes to nonspecific binding, reducing target specificity in vivo .
- Structural Lessons : Thio-substitution in nisoxetine analogs improves affinity but compromises pharmacokinetics, guiding future designs to balance lipophilicity and target engagement .
- Therapeutic vs. Diagnostic Trade-offs: While dual reuptake inhibitors like duloxetine excel therapeutically, selective NET ligands like (S,S)-[¹¹C]MeNER remain optimal for imaging due to cleaner binding profiles .
Biological Activity
(R)-Thionisoxetine is a potent and selective norepinephrine (NE) uptake inhibitor, primarily studied for its potential therapeutic applications in treating conditions such as depression and urinary incontinence. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
This compound functions as an inhibitor of the norepinephrine transporter (NET), which plays a crucial role in the reuptake of norepinephrine from the synaptic cleft back into presynaptic neurons. By inhibiting this transporter, this compound increases the availability of norepinephrine in both central and peripheral nervous systems, enhancing noradrenergic signaling.
- Selectivity : The compound exhibits a high selectivity for NET over serotonin transporter (SERT) and dopamine transporter (DAT), with reported Ki values indicating its potency:
Inhibition of Norepinephrine Uptake
In experimental models, this compound has demonstrated significant efficacy in preventing NE depletion. For instance:
- In rats, it showed an effective dose (ED50) of 0.21 mg/kg in preventing NE depletion in hypothalamic regions induced by 6-hydroxydopamine .
- It also prevented NE depletion in peripheral tissues with ED50 values of 3.4 mg/kg for heart NE and 1.2 mg/kg for urethral NE .
Analgesic Properties
Recent studies have explored the analgesic properties of this compound. When combined with selective serotonin reuptake inhibitors (SSRIs) like fluoxetine, the analgesic effects were significantly enhanced:
- In carrageenan-induced mechanical allodynia models, thionisoxetine alone produced over 80% reversal of pain symptoms, while its combination with fluoxetine increased its potency by approximately 100-fold .
- This suggests a synergistic effect between noradrenergic and serotonergic pathways in pain modulation .
Efficacy in Pain Models
A notable case study evaluated the effects of this compound in various pain models:
- Formalin Model : Low doses of thionisoxetine alone did not significantly affect pain behavior; however, when combined with paroxetine, they significantly attenuated pain responses .
- Spinal Nerve Ligation Model : In this neuropathic pain model, thionisoxetine exhibited significant efficacy compared to other analgesics like venlafaxine and amitriptyline .
Comparative Data Table
The following table summarizes key pharmacological data on this compound compared to other related compounds:
Compound | Target | Ki Value (nM) | ED50 (mg/kg) Hypothalamus | ED50 (mg/kg) Heart NE | ED50 (mg/kg) Urethral NE |
---|---|---|---|---|---|
This compound | NET | 0.20 | 0.21 | 3.4 | 1.2 |
Nisoxetine | NET | ~0.5 | Not specified | Not specified | Not specified |
Duloxetine | Dual SNRI | ~10 | Not specified | Not specified | Not specified |
Q & A
Basic Research Questions
Q. What structural and stereochemical features of (R)-Thionisoxetine underpin its selectivity for the norepinephrine transporter (NET)?
- Answer : this compound is a thioether-substituted nisoxetine analogue with the molecular formula C₁₇H₂₁NOS and a molecular weight of 287.42 g/mol . Its (R)-enantiomer exhibits ~155-fold higher NET affinity (Ki = 0.20 nM) compared to the (S)-enantiomer (Ki = 31 nM), attributed to stereospecific interactions with NET’s binding pocket. In vitro competitive binding assays using [³H]nisoxetine or [³H]desipramine are standard methods to validate selectivity over serotonin transporters (SERT) .
Q. How is this compound synthesized, and what analytical methods confirm its enantiomeric purity?
- Answer : Synthesis involves introducing a methylthio group at the 2-position of the phenoxy moiety in nisoxetine derivatives. Chiral chromatography (e.g., HPLC with a chiral stationary phase) or nuclear magnetic resonance (NMR) with chiral shift reagents are used to verify enantiomeric purity. Mass spectrometry and X-ray crystallography further confirm structural integrity .
Q. What in vitro assays are recommended to assess this compound’s NET inhibition potency?
- Answer : Radioligand displacement assays using [³H]nisoxetine in NET-expressing cell lines (e.g., HEK-293 cells) are standard. Dose-response curves (IC₅₀ values) and saturation binding (Kd) should be compared across species (e.g., human vs. rat NET) to evaluate cross-species variability .
Advanced Research Questions
Q. Why does this compound exhibit high nonspecific binding in vivo despite strong in vitro NET affinity?
- Answer : In vivo PET studies with [¹¹C]-(R)-Thionisoxetine revealed high lipophilicity (logP > 3), leading to nonspecific binding in lipid-rich brain regions like white matter. Methodological refinements, such as blocking studies with NET-specific ligands (e.g., desipramine) or reducing tracer lipophilicity via fluorination, can improve target-to-background ratios .
Q. How can researchers reconcile contradictions between this compound’s in vitro potency and poor in vivo performance?
- Answer : Discrepancies arise from pharmacokinetic factors (e.g., blood-brain barrier penetration, metabolic stability) and off-target binding. Comparative pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent models, paired with LC-MS/MS quantification of brain biodistribution, can identify key failure points .
Q. What methodological lessons were learned from failed PET tracer development using this compound analogues?
- Answer : Analogues like [¹²⁵I]2-iodonisoxetine and [¹¹C]methylreboxetine highlight the need for balanced lipophilicity (logP 1–3) and low polar surface area to minimize nonspecific binding. Pretreatment with P-glycoprotein inhibitors (e.g., cyclosporine A) may enhance brain uptake .
Q. How does this compound’s binding kinetics compare to other NET inhibitors like reboxetine or atomoxetine?
- Answer : this compound has a subnanomolar Ki for NET (0.20 nM), surpassing reboxetine (Ki = 1.1 nM) but showing cross-reactivity with SERT at higher concentrations. Kinetic assays (e.g., association/dissociation rates) in synaptosomal preparations reveal slower off-target dissociation, contributing to prolonged NET occupancy .
Q. Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing enantiomer-specific differences in NET binding?
- Answer : Use nonlinear regression models (e.g., one-site vs. two-site binding) to compare enantiomer binding curves. Pairwise t-tests with Bonferroni correction or ANOVA are suitable for multi-group comparisons. Include controls for nonspecific binding (e.g., excess cold ligand) .
Q. How should researchers design dose-escalation studies for this compound in animal models?
- Answer : Employ a staggered dosing protocol with incremental doses (e.g., 0.1–10 mg/kg) administered intravenously. Monitor NET occupancy via microdialysis or ex vivo autoradiography. Include a washout period to assess reversibility of binding .
Q. What in silico tools can predict this compound’s off-target interactions?
- Answer : Molecular docking (e.g., AutoDock Vina) against structural models of NET and SERT identifies potential off-target sites. Pharmacophore screening (e.g., PharmaGist) and machine learning models (e.g., DeepChem) predict interactions with monoamine transporters .
Q. Data Contradiction and Reproducibility
Q. Why do some studies report this compound as a PET tracer candidate despite its limitations?
- Answer : Early studies focused on its high NET selectivity in vitro , but later in vivo work revealed nonspecific binding. Reproducibility requires standardized protocols for tracer formulation (e.g., specific activity > 50 GBq/µmol) and kinetic modeling (e.g., Logan plot vs. compartmental analysis) .
Q. How can researchers address variability in NET expression across brain regions during tracer evaluation?
Properties
Molecular Formula |
C17H21NOS |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(3R)-N-methyl-3-(2-methylsulfanylphenoxy)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C17H21NOS/c1-18-13-12-15(14-8-4-3-5-9-14)19-16-10-6-7-11-17(16)20-2/h3-11,15,18H,12-13H2,1-2H3/t15-/m1/s1 |
InChI Key |
NDVZIUGCCMZHLG-OAHLLOKOSA-N |
Isomeric SMILES |
CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2SC |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2SC |
Origin of Product |
United States |
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